N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide
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Overview
Description
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide is a chemical compound with a unique structure that combines elements of tetrahydropyran, pyrazole, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide typically involves the following steps:
Formation of Tetrahydropyran Intermediate: The initial step involves the preparation of a tetrahydropyran intermediate through the reaction of a suitable starting material with a reducing agent.
Pyrazole Formation: The tetrahydropyran intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Furamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester and 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine share structural similarities.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-13(12-2-1-5-19-12)15-10-8-14-16(9-10)11-3-6-18-7-4-11/h1-2,5,8-9,11H,3-4,6-7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOTUNJBURXXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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